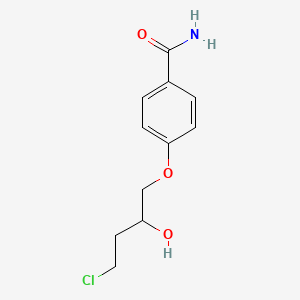

4-(4-Chloro-2-hydroxybutoxy)benzamide

Description

These compounds share core benzamide scaffolds with variations in substituents, such as halogenation (e.g., chlorine), hydroxy/alkoxy groups, and heterocyclic appendages. For instance, compounds like N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide (CAS: 459419-75-1) and 5-chloro-2-hydroxybenzamide derivatives are highlighted in the literature, emphasizing the role of chloro and hydroxy groups in modulating biological activity . The absence of direct data on the target compound underscores the need for further research, but insights from analogous structures can inform comparative analysis.

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

4-(4-chloro-2-hydroxybutoxy)benzamide |

InChI |

InChI=1S/C11H14ClNO3/c12-6-5-9(14)7-16-10-3-1-8(2-4-10)11(13)15/h1-4,9,14H,5-7H2,(H2,13,15) |

InChI Key |

DLKUYWYJQFIDMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OCC(CCCl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

Key structural differences among benzamide derivatives include:

- Substituent position : Chloro and hydroxy groups at positions 2, 4, or 5 on the aromatic ring.

- Side-chain modifications : Alkoxy (e.g., methoxy, benzyloxy) or heterocyclic (e.g., oxadiazole, thiazole) moieties.

- Backbone elongation : Addition of hydroxybutoxy or sulfamoyl groups.

For example:

- N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide (CAS: 459419-75-1) features a chloro-methylphenyl group and a para-hydroxybenzamide backbone .

- 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) incorporates a sulfamoyl linker and an oxadiazole heterocycle, enhancing antifungal activity .

Physicochemical and Spectroscopic Data

Key Research Findings and Implications

- Substituent Effects : Chloro and hydroxy groups enhance bioactivity by improving target binding (e.g., MRSA inhibition ).

- Heterocyclic Integration : Oxadiazole and thiazole rings improve metabolic stability and potency against fungal pathogens .

- Synthetic Advancements : Ultrasound methods reduce synthesis time by ~75% while increasing yields .

Table 1: Structural Comparison of Benzamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.